molecular formula C6H3ClF3NO B1409268 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1214391-77-1

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1409268
M. Wt: 197.54 g/mol
InChI Key: OLIPVZGYZLRBMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a crucial intermediate in the production of crop-protection products. Researchers have explored various synthetic routes to obtain 2,3,5-DCTF , which plays a pivotal role in agrochemical and pharmaceutical applications .


Chemical Reactions Analysis

TFMP and its derivatives exhibit diverse chemical reactivity due to the unique properties of the trifluoromethyl group and the pyridine moiety. These compounds participate in various reactions, including condensations, cyclizations, and functional group transformations. Notably, 2,3,5-DCTF serves as a building block for synthesizing other valuable compounds .

Scientific Research Applications

Environmental Impact and Alternatives to PFAS

Fluorinated compounds, including pyridine derivatives, are under scrutiny for their environmental persistence and potential health impacts. Research into alternatives for per- and polyfluoroalkyl substances (PFASs) highlights the need for compounds that offer similar industrial utility without the associated environmental and health risks. Studies on novel fluorinated alternatives suggest that while some show reduced toxicity, others may still pose significant environmental challenges, underscoring the importance of thorough assessment for new compounds (Wang et al., 2019).

Coordination Chemistry and Complex Formation

The versatility of pyridine derivatives in forming complex compounds with metals is well-documented. These compounds exhibit a range of properties, from enhanced spectroscopic characteristics to biological activity, driven by their ability to engage in coordination bonding. Such interactions not only offer insights into fundamental chemistry but also pave the way for the development of novel materials and catalysts (Boča et al., 2011).

Medicinal Chemistry and Biological Applications

Pyridine derivatives are crucial in medicinal chemistry, showing a broad spectrum of biological activities. Their role extends from serving as core structures in pharmaceuticals to being potential candidates for bioactive materials. The structural versatility of pyridine-based compounds enables the exploration of new therapeutic avenues, highlighting their importance in drug design and development (Altaf et al., 2015).

Agrochemical Applications

In agrochemical research, pyridine-based compounds have been identified as potent active ingredients in pesticides. Their utility spans across various categories, including fungicides, herbicides, and insecticides. The exploration of intermediate derivatization methods has been crucial in discovering new agrochemical leads, demonstrating the compound's versatility and potential for contributing to sustainable agriculture (Guan et al., 2016).

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIPVZGYZLRBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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